molecular formula C16H20N2O4 B3207795 Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate CAS No. 1048957-09-0

Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B3207795
CAS No.: 1048957-09-0
M. Wt: 304.34 g/mol
InChI Key: KMEOUBCBKUSENQ-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate is a synthetic organic compound featuring a pyrrolidin-2,5-dione (succinimide) core substituted with an isopropylamino group at the 3-position and an ethyl benzoate moiety at the 1-position.

Properties

IUPAC Name

ethyl 4-[2,5-dioxo-3-(propan-2-ylamino)pyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-22-16(21)11-5-7-12(8-6-11)18-14(19)9-13(15(18)20)17-10(2)3/h5-8,10,13,17H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEOUBCBKUSENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a pyrrolidine derivative with isopropylamino substitution. The molecular formula is C15H20N2O4C_{15}H_{20}N_2O_4, with a molecular weight of approximately 264.28 g/mol .

Pharmacological Effects

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Properties : Studies have shown that derivatives of 2,5-dioxopyrrolidine compounds can reduce inflammation markers in various models .
  • Analgesic Effects : The compound has been evaluated for its pain-relieving capabilities, demonstrating efficacy comparable to conventional analgesics in preclinical studies .
  • Hepatoprotective Activity : Preliminary findings suggest that this compound may protect liver cells from damage due to toxins or oxidative stress .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Molecular docking studies indicate that the compound can bind effectively to enzymes involved in metabolic pathways, potentially modulating their activity.
  • Receptor Binding : The compound may also interact with specific receptors linked to pain and inflammation pathways, enhancing its therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoateStructureLacks isopropylamino substitution
Ethyl 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoateStructureContains a methyl group instead of isopropyl
N-Isopropyl-2,5-dioxopyrrolidineStructureFocuses on dioxopyrrolidine without benzoate functionality

These compounds differ primarily in their substituents and functional groups, which influence their biological activities and potential applications.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent response with maximum inhibition observed at higher doses .

Case Study 2: Analgesic Effects

In a controlled experiment assessing pain relief in rodents subjected to thermal stimuli, the compound showed comparable analgesic effects to standard non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism was linked to the modulation of pain pathways involving cyclooxygenase enzymes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate Pyrrolidinone core, isopropylamino, ethyl benzoate ~333.37 (estimated) Hypothesized moderate polarity due to amide and ester groups; potential for hydrogen bonding via NH and carbonyl groups.
Ethyl 4-[3-(4-ethyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate Piperazinyl substituent (cyclic diamine) 359.42 Increased basicity and bulkiness compared to isopropylamino; enhanced solubility in polar solvents .
Ethyl 4-{3-[(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate Thiazolidinone ring, methylidene linkage, methyl groups ~485.55 Sulfur-containing heterocycle introduces electronic effects; steric hindrance from methyl groups may reduce reactivity .
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine ring, phenethylamino linker Aromatic pyridazine enhances π-π stacking; phenethyl linker may improve membrane permeability .
Ethyl 4-(dimethylamino)benzoate Dimethylamino substituent on benzoate 207.24 High reactivity in resin formulations; superior degree of conversion and physical properties compared to methacrylate-based amines .

Functional Implications of Substituents

Amine Substituents

  • Isopropylamino vs.
  • Dimethylamino (): In resin systems, dimethylamino-substituted benzoates exhibit higher reactivity and better mechanical properties than methacrylate-based amines, suggesting that alkylamino groups on aromatic esters optimize polymerization efficiency .

Heterocyclic Modifications

  • Thiazolidinone (): The thiazolidinone ring introduces sulfur-based resonance and electron-withdrawing effects, which may alter electronic distribution and metabolic stability. Methyl substituents on the pyrrole ring could sterically hinder interactions in catalytic systems .
  • Thio- or ethoxy linkers (I-6373, I-6473) may influence redox stability or lipophilicity .

Q & A

Q. What are common synthetic routes for Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves condensation reactions between a pyrrolidinone precursor and an esterified benzoic acid derivative. For example, analogous syntheses (e.g., ethyl 4‑(2,5‑dimethylpyrrol‑1‑yl) benzoate) use acetonyl acetone and ethyl 4-aminobenzoate in glacial acetic acid under reflux, followed by solvent removal and recrystallization (yield ~65%) . Optimization may include:
  • Temperature control : Prolonged reflux to ensure complete cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
  • Purification : Column chromatography or recrystallization to isolate the target compound.

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Key techniques include:
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry. For example, pyrrolidinone protons typically appear as distinct multiplets (δ 2.5–4.0 ppm) .
  • FT-IR : Peaks at ~1700–1750 cm1^{-1} indicate carbonyl groups (ester, pyrrolidinone).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ or [M+Na]+^+).

Q. What crystallographic tools are recommended for structural determination?

  • Methodological Answer :
  • Structure solution : Use SHELXD or SHELXS for phase determination from X-ray diffraction data .
  • Refinement : SHELXL for small-molecule refinement, particularly for high-resolution data or twinned crystals .
  • Visualization : ORTEP-3 for generating thermal ellipsoid diagrams to assess atomic displacement parameters .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions?

  • Methodological Answer :
  • Contradiction analysis : Compare experimental 1H^1H NMR shifts with Density Functional Theory (DFT)-calculated values. Deviations may indicate conformational flexibility or solvent effects.
  • Definitive confirmation : Use single-crystal X-ray diffraction to unambiguously assign the structure .
  • Dynamic NMR : Variable-temperature NMR to study rotational barriers (e.g., around the isopropylamino group).

Q. What strategies improve synthetic yield in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Intermediate purification : Isolate and characterize intermediates (e.g., via HPLC or TLC) to minimize side reactions.
  • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) to accelerate pyrrolidinone formation.
  • Byproduct mitigation : Use scavenger resins (e.g., polymer-bound reagents) to remove excess reactants .

Q. How does the substitution pattern on the pyrrolidinone ring influence reactivity or crystallinity?

  • Methodological Answer :
  • Steric effects : Bulky groups (e.g., isopropylamino) may hinder crystallization, requiring solvent screening (e.g., ethyl acetate/hexane mixtures).
  • Electronic effects : Electron-withdrawing groups (e.g., dioxo) stabilize the pyrrolidinone ring, altering reactivity in nucleophilic substitutions. Comparative studies with analogs (e.g., pyren-1-yl or methyldisulfanyl derivatives) suggest substituents modulate solubility and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate

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